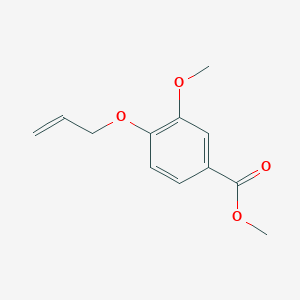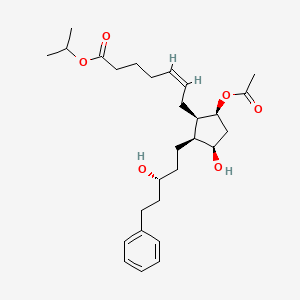
9-Acetyl Latanoprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetyl Latanoprost is a derivative of Latanoprost, a synthetic prostaglandin F2α analog Latanoprost is widely used in the treatment of glaucoma and ocular hypertension due to its ability to reduce intraocular pressure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl Latanoprost involves the acetylation of Latanoprost. The process typically includes the following steps:
Starting Material: Latanoprost is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Latanoprost are acetylated using acetic anhydride and a suitable catalyst.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification techniques such as crystallization or large-scale chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 9-Acetyl Latanoprost undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Latanoprost.
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure, leading to different analogs.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis Product: Latanoprost.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced analogs of this compound.
科学的研究の応用
9-Acetyl Latanoprost has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in ocular diseases and other medical conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 9-Acetyl Latanoprost is similar to that of Latanoprost. It acts as a prostaglandin F2α analog, binding to prostanoid FP receptors in the eye. This binding increases the outflow of aqueous humor, thereby reducing intraocular pressure. The acetylation may influence the compound’s pharmacokinetics and receptor binding affinity, potentially enhancing its therapeutic effects.
類似化合物との比較
Latanoprost: The parent compound, widely used in glaucoma treatment.
Bimatoprost: Another prostaglandin analog used for reducing intraocular pressure.
Travoprost: A prostaglandin analog with similar applications in ocular hypertension.
Comparison:
Latanoprost vs. 9-Acetyl Latanoprost: this compound may exhibit different pharmacokinetic properties due to the acetyl group, potentially offering improved therapeutic effects.
Bimatoprost vs. This compound: Both compounds are prostaglandin analogs, but Bimatoprost has a different chemical structure and may have different efficacy and side effect profiles.
Travoprost vs. This compound: Travoprost and this compound share similar mechanisms of action, but their chemical modifications may result in different pharmacological properties.
特性
分子式 |
C28H42O6 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
propan-2-yl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C28H42O6/c1-20(2)33-28(32)14-10-5-4-9-13-25-24(26(31)19-27(25)34-21(3)29)18-17-23(30)16-15-22-11-7-6-8-12-22/h4,6-9,11-12,20,23-27,30-31H,5,10,13-19H2,1-3H3/b9-4-/t23-,24-,25+,26+,27-/m0/s1 |
InChIキー |
IHOFBPSZBJEIAO-HGYMGNIXSA-N |
異性体SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O)O)OC(=O)C |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


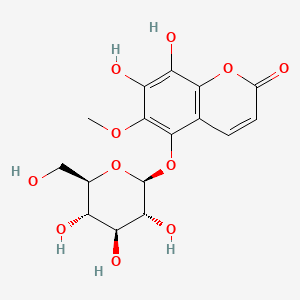
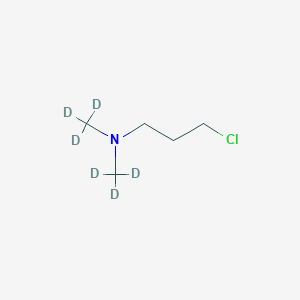
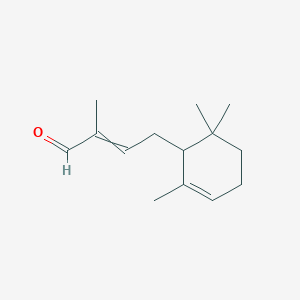
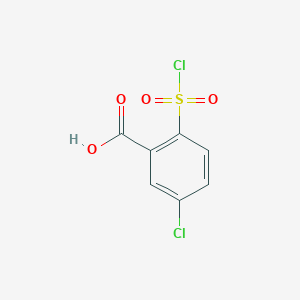
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
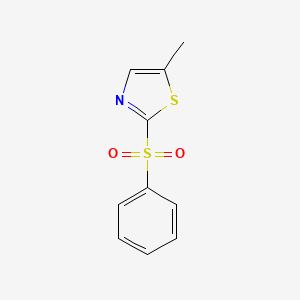
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
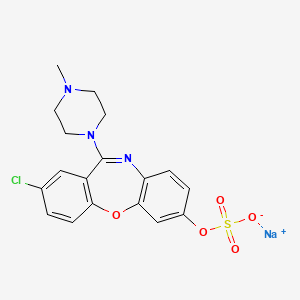
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
